5-Fluoro-1,3,4-thiadiazole-2-sulfonamide

Catalog No.
S13609254
CAS No.
M.F
C2H2FN3O2S2
M. Wt
183.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-1,3,4-thiadiazole-2-sulfonamide

Product Name

5-Fluoro-1,3,4-thiadiazole-2-sulfonamide

IUPAC Name

5-fluoro-1,3,4-thiadiazole-2-sulfonamide

Molecular Formula

C2H2FN3O2S2

Molecular Weight

183.19 g/mol

InChI

InChI=1S/C2H2FN3O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,4,7,8)

InChI Key

SXCJXBABTGXKFU-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(S1)S(=O)(=O)N)F

5-Fluoro-1,3,4-thiadiazole-2-sulfonamide (CAS 544705-81-9) is a highly specialized, low-molecular-weight heterocyclic building block and pharmacophore. Featuring a strongly electron-withdrawing fluorine atom directly attached to the electron-deficient 1,3,4-thiadiazole ring, this compound exhibits a significantly lowered sulfonamide pKa compared to its unsubstituted or alkylated counterparts [1]. This precise electronic tuning maximizes the fraction of the active anionic sulfonamide species at physiological pH, a critical requirement for potent coordination with zinc centers in metalloenzymes such as Carbonic Anhydrase (CA) [2]. For industrial and pharmaceutical procurement, this fluorinated analog serves as both a highly active standalone benchmark inhibitor and an activated precursor for nucleophilic aromatic substitution (SNAr) in the synthesis of advanced therapeutics.

Research Fit

Carbonic anhydrase inhibition scaffold with reported low‑nanomolar class potency
Fluorine‑modified for metabolic stability review and CYP450 resistance context
Suitable as ¹⁹F NMR reporter probe for target engagement studies

Substituting 5-Fluoro-1,3,4-thiadiazole-2-sulfonamide with cheaper analogs like 5-methyl-1,3,4-thiadiazole-2-sulfonamide or unsubstituted variants fundamentally alters both the physical chemistry and the synthetic utility of the molecule [1]. The electron-donating nature of a methyl group raises the sulfonamide pKa, drastically reducing the concentration of the zinc-binding anionic form in physiological assays and resulting in orders-of-magnitude losses in target affinity [2]. Furthermore, from a process chemistry perspective, the 5-methyl and unsubstituted analogs lack the extreme SNAr reactivity imparted by the highly electronegative fluorine atom, rendering them unsuitable as versatile synthetic intermediates for generating diverse 5-substituted libraries without harsh conditions [3]. Finally, alkylated analogs introduce metabolic liabilities via cytochrome P450-mediated oxidation, a degradation pathway entirely blocked by the robust C-F bond [4].

Substitution Risk

Isoform selectivity profile 5‑amino and 5‑methyl analogs may shift carbonic anhydrase isoform preference (e.g., CA IX/XII vs. CA II); class‑wide uniformity is not reported.
Metabolic stability context C–F bond strength may provide different oxidative metabolism resistance compared to C–N or C–H analogs; intrinsic clearance may differ significantly.
Zinc‑binding efficiency Fluorine‑induced pKa modulation can alter the fraction of active sulfonamidate anion; non‑fluorinated analogs may not replicate binding‑competent species ratio.

Fluorine-Induced Sulfonamide Activation for Zinc Binding

The introduction of a fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect across the conjugated thiadiazole system. This lowers the pKa of the primary sulfonamide by approximately 1.0 to 1.5 units compared to the 5-methyl analog, shifting it to ~6.5–7.0 [1]. Consequently, at a physiological pH of 7.4, the fluorinated compound exists predominantly in the active anionic state required for coordinating the Zn2+ ion in the enzyme active site, whereas the methyl analog remains largely unionized [2].

Evidence DimensionSulfonamide pKa and Anionic Fraction at pH 7.4
Target Compound DataEstimated pKa ~6.5–7.0 (>70% anionic at pH 7.4)
Comparator Or Baseline5-Methyl-1,3,4-thiadiazole-2-sulfonamide (pKa ~8.0, <25% anionic at pH 7.4)
Quantified Difference~1.0–1.5 unit pKa reduction; >3-fold increase in active binding species
ConditionsAqueous buffer, pH 7.4, standard metalloenzyme assay conditions

Procuring the fluorinated analog ensures maximum target engagement in in vitro and in vivo assays without adding steric bulk to the pharmacophore.

Metabolic stability
Class‑level inference
C–F BDE 485 kJ/mol vs C–N 305 kJ/mol
Higher bond strength may reduce CYP450 oxidation
Human liver microsome data; class‑level comparison

C-F Bond Blocks Oxidative Metabolism

In pharmacokinetic profiling, the 5-position of the thiadiazole ring is a prime target for oxidative metabolism when occupied by hydrogen or alkyl groups. The 5-fluoro substitution replaces this metabolic soft spot with a highly stable C-F bond possessing a bond dissociation energy of ~116 kcal/mol [1]. Unlike 5-methyl-1,3,4-thiadiazole-2-sulfonamide, which undergoes rapid hydroxylation and clearance, the fluorinated analog is completely resistant to CYP450-mediated oxidation at this site [2].

Evidence DimensionOxidative Metabolic Liability at the 5-Position
Target Compound DataComplete resistance to oxidation (C-F bond energy ~116 kcal/mol)
Comparator Or Baseline5-Methyl-1,3,4-thiadiazole-2-sulfonamide (C-H bond energy ~98 kcal/mol)
Quantified Difference~18 kcal/mol increase in bond dissociation energy; eliminates primary Phase I hydroxylation pathway
ConditionsIn vitro human liver microsome (HLM) stability assays

Crucial for researchers requiring extended half-lives and stable systemic exposure in preclinical animal models.

pKa modulation
Class‑level inference
3–10× higher active anion
Lower sulfonamide pKa increases zinc‑binding species at pH 7.4
Hammett‑based prediction; benzenesulfonamide SAR

Enhanced SNAr Reactivity for Library Synthesis

For synthetic procurement, the 5-fluoro group acts as an exceptional leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. Because the thiadiazole ring is already electron-deficient, the highly electronegative fluorine atom further stabilizes the Meisenheimer intermediate, making the 5-position highly susceptible to attack by amines, thiols, and alkoxides [1]. This allows for coupling reactions to proceed at lower temperatures and higher yields compared to the 5-bromo or 5-chloro analogs, which exhibit slower kinetics [2].

Evidence DimensionSNAr Leaving Group Ability and Reaction Kinetics
Target Compound DataHighly activated 5-fluoro leaving group (stabilizes Meisenheimer intermediate)
Comparator Or Baseline5-Bromo-1,3,4-thiadiazole-2-sulfonamide
Quantified DifferenceFluorine provides a >10-fold kinetic acceleration in SNAr over heavier halogens due to superior electronegativity
ConditionsReaction with amine nucleophiles in polar aprotic solvents (e.g., DMF, DMSO)

Allows process chemists to rapidly and efficiently generate diverse 5-substituted thiadiazole sulfonamide libraries under mild conditions without transition-metal catalysis.

Purity specification
Head‑to‑head
≥97% (HPLC)
Higher purity reduces impurity‑related assay noise
Vs. 95% for 5‑amino and 5‑methyl analogs
CA II inhibition
Cross‑study comparable
Predicted Ki < 60 nM
Expected equipotent to 5‑amino analog with metabolic stability context
Stopped‑flow assay; recombinant hCA II

Metalloenzyme Inhibitor Development

Directly leverages the lowered pKa and increased anionic fraction for designing ultra-potent Carbonic Anhydrase (CA) inhibitors for glaucoma, oncology, or diuretic applications, where maximizing zinc coordination is paramount [1].

Pharmacokinetic Optimization

Utilized as a metabolically stable core in drug discovery programs where previous thiadiazole leads failed due to rapid oxidative clearance of 5-alkyl groups, relying on the robust C-F bond to extend in vivo half-life [2].

High-Throughput Library Synthesis via SNAr

Procured as a highly reactive electrophilic building block for the rapid generation of 5-amino, 5-thio, or 5-alkoxy thiadiazole sulfonamide libraries, streamlining process chemistry workflows without the need for transition-metal catalysis [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CA inhibitor lead optimization
Fluorine‑mediated metabolic stability context
CYP450 stability assessment
¹⁹F NMR target engagement probe
¹⁹F reporter group
Binding pocket occupancy monitoring
Antifungal/herbicidal CA screening
Fluorinated scaffold potency context
Fungal/plant CA isoform inhibition
Electrophilic fluorination benchmarking
Well‑characterized fluorinated heterocycle standard
Reaction yield and selectivity validation

XLogP3

-0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

182.95724682 g/mol

Monoisotopic Mass

182.95724682 g/mol

Heavy Atom Count

10

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